molecular formula C6H8FN3 B14844828 2-(Aminomethyl)-6-fluoropyridin-4-amine

2-(Aminomethyl)-6-fluoropyridin-4-amine

Cat. No.: B14844828
M. Wt: 141.15 g/mol
InChI Key: PDLPCGQWEUHYDT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluoropyridin-4-amine is a pyridine derivative featuring an aminomethyl group at position 2, fluorine at position 6, and an amine at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

2-(aminomethyl)-6-fluoropyridin-4-amine

InChI

InChI=1S/C6H8FN3/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3,8H2,(H2,9,10)

InChI Key

PDLPCGQWEUHYDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)-6-fluoropyridin-4-amine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination of aldehydes and ketones, reduction of nitriles, and reduction of nitro compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-fluoropyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(Aminomethyl)-6-fluoropyridin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Fluoro-6-methoxypyridin-4-amine (A524423): This compound replaces the aminomethyl group (position 2) with methoxy. The methoxy group is electron-donating, reducing ring electrophilicity compared to the electron-withdrawing fluorine at position 6. This difference may alter reactivity in cross-coupling reactions or binding to biological targets .
  • 6-Fluoropyridin-3-amine: A positional isomer with fluorine at position 6 and amine at position 3.

Bioactivity and Target Engagement

  • 4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl Derivatives (LOXL2 Inhibitors): Compounds like PAT-1251 () feature a trifluoromethyl group at position 6 and aminomethyl at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to oral efficacy in fibrosis models. In contrast, 2-(Aminomethyl)-6-fluoropyridin-4-amine lacks this group, suggesting lower potency but possibly improved solubility .
  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine: This pyrimidine derivative replaces the pyridine core with a pyrimidine ring, introducing a sulfur atom. Chlorine at position 4 may confer different electronic effects compared to the fluorine in the target compound .

Physicochemical Properties

  • 4-Methyl-6-phenylpyrimidin-2-amine: The phenyl and methyl groups increase hydrophobicity, reducing aqueous solubility compared to the fluorine and aminomethyl groups in the target compound. This trade-off impacts applications in drug formulation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Position 2 Position 6 Key Properties
This compound Pyridine Aminomethyl Fluorine High H-bonding potential, moderate logP
2-Fluoro-6-methoxypyridin-4-amine Pyridine Methoxy Fluorine Reduced electrophilicity, higher logP
PAT-1251 (LOXL2 inhibitor) Pyridine Aminomethyl Trifluoromethyl High metabolic stability, high potency
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Pyrimidine Chlorine Fluorophenylthio Increased polar surface area

Table 2: Hazard Classification (Selected Compounds)

Compound Skin Corrosion Respiratory Toxicity Flammability
This compound Likely (analog data) Moderate Low
2-(Aminomethyl)piperidine Severe High High
6-Fluoropyridin-3-amine Not reported Low Moderate

Key Research Findings

  • LOXL2 Inhibition: Aminomethyl groups at position 4 or 2 are critical for binding, but trifluoromethyl substitution (as in PAT-1251) significantly enhances efficacy .
  • Synthetic Feasibility : Pyridine-based analogs like the target compound are synthetically accessible with high yields (>90%) under mild conditions, contrasting with complex pyrido-pyrimidines .
  • Safety Considerations: Aminomethyl-containing compounds universally require stringent handling protocols, though fluorine substitution may reduce acute toxicity risks .

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